(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
CAS No.: 1580501-97-8
Cat. No.: VC4327415
Molecular Formula: C15H17NO5
Molecular Weight: 291.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1580501-97-8 |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.303 |
| IUPAC Name | [(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4- |
| Standard InChI Key | XNTGBHHUEQUWSQ-XQRVVYSFSA-N |
| SMILES | C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of (E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate typically involves coupling reactions between cyclooctene derivatives and 4-nitrophenyl chloroformate. A representative procedure outlines the use of (2E)-cyclooct-2-en-1-ol (axial isomer) dissolved in dichloromethane, combined with pyridine as a base, and reacted with 4-nitrophenyl chloroformate. The reaction proceeds at room temperature for 5 hours, followed by aqueous workup to isolate the product. Key steps include:
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Reagent Ratios: A 1:1.5 molar ratio of cyclooctenol to 4-nitrophenyl chloroformate ensures complete conversion.
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Solvent System: Dichloromethane facilitates optimal solubility and reaction kinetics.
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Purification: Extraction with ammonium chloride and brine yields the pure compound, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Structural and Spectroscopic Data
The compound’s structure is validated through spectroscopic methods:
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¹H NMR: Peaks at δ 7.40–7.28 ppm correspond to aromatic protons from the 4-nitrophenyl group, while alkene protons in the cyclooctene ring appear as multiplets between δ 5.57–5.88 ppm .
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Infrared (IR): Stretching vibrations at 1740 cm⁻¹ (carbonate C=O) and 1520 cm⁻¹ (nitro group) confirm functional groups .
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Mass Spectrometry: A molecular ion peak at m/z 291.303 [M+H]⁺ aligns with the theoretical molecular weight .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₅ |
| Molecular Weight | 291.303 g/mol |
| IUPAC Name | [(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |
| Solubility | Limited in water; soluble in organic solvents (DCM, DMF) |
| Stability | Stable at room temperature under inert atmosphere |
Applications in Bioorthogonal Chemistry
Mechanism of Bioorthogonal Reactions
Bioorthogonal chemistry employs reactions that proceed without interfering with native biological processes. The cyclooctene moiety in (E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate undergoes strain-promoted alkyne-azide cycloaddition (SPAAC), enabling selective conjugation with biomolecules like antibodies or peptides . This reactivity is exploited in:
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Drug Delivery Systems: Conjugating therapeutics to targeting ligands for site-specific release.
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Imaging Probes: Labeling cells or tissues with fluorescent tags for real-time tracking .
Case Study: Nanomedicine Integration
Recent studies demonstrate the compound’s role in functionalizing colloidal gold nanoparticles. By attaching antibodies via SPAAC, researchers achieved targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing off-target effects. Kinetic studies revealed a second-order rate constant of 0.15 M⁻¹s⁻¹ for the conjugation reaction, underscoring its efficiency under physiological conditions .
Stability and Kinetic Profiling
Hydrolytic Stability
The compound exhibits remarkable stability in aqueous buffers (pH 7.4, 37°C), with a half-life exceeding 48 hours. This stability is critical for applications requiring prolonged circulation in biological systems .
Thermal Degradation Analysis
Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, attributable to the nitro group’s exothermic decomposition. Differential scanning calorimetry (DSC) reveals a melting point of 92°C, consistent with its crystalline structure .
Recent Advances in Therapeutic Development
Prodrug Activation Strategies
(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate serves as a prodrug linker in masked anticancer agents. For example, coupling with 7-hydroxycoumarin via carbamate linkages enables controlled release upon enzymatic cleavage, reducing systemic toxicity .
Live-Cell Imaging Applications
In live-cell studies, the compound facilitated real-time visualization of protein trafficking by conjugating fluorophores to cell-surface receptors. This application leverages its rapid kinetics and biocompatibility .
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